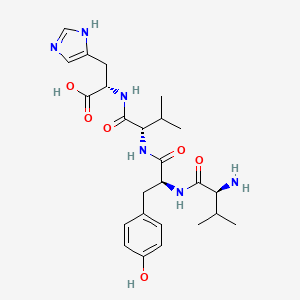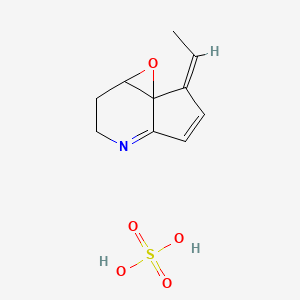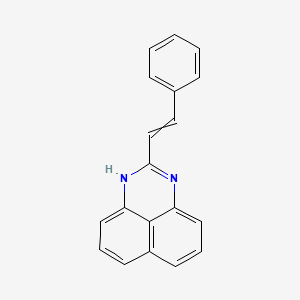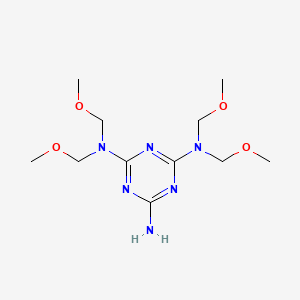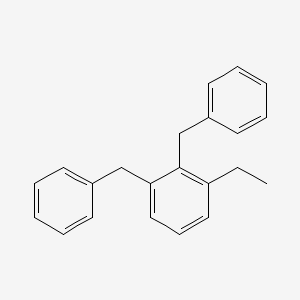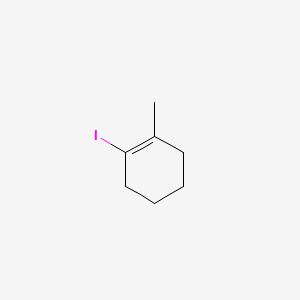
1-Iodo-2-methylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methylcyclohexene is an organic compound with the molecular formula C7H11I It is a derivative of cyclohexene, where an iodine atom is attached to the first carbon and a methyl group is attached to the second carbon of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylcyclohexene can be synthesized through the halogenation of 2-methylcyclohexene. The reaction typically involves the addition of iodine (I2) in the presence of a catalyst or under specific conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: The process may involve the use of solvents and temperature control to optimize the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-methylcyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) can be used.
Major Products Formed:
Substitution Reactions: Products include 2-methylcyclohexanol or other substituted cyclohexenes.
Elimination Reactions: Products include 2-methylcyclohexene.
Oxidation Reactions: Products vary depending on the oxidizing agent but can include cyclohexanone derivatives.
Applications De Recherche Scientifique
1-Iodo-2-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving halogenated compounds and their biological activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-iodo-2-methylcyclohexene in chemical reactions involves the formation of intermediates and transition states. For example, in elimination reactions, the iodine atom acts as a leaving group, and the reaction proceeds through a concerted mechanism involving a single transition state. The rate of the reaction depends on the strength of the base and the stability of the transition state .
Comparaison Avec Des Composés Similaires
1-Methylcyclohexene: Similar structure but lacks the iodine atom.
2-Methylcyclohexene: Similar structure but with the methyl group in a different position.
1-Iodo-1-methylcyclohexane: Similar structure but with a saturated ring.
Uniqueness: 1-Iodo-2-methylcyclohexene is unique due to the presence of both an iodine atom and a methyl group on the cyclohexene ring. This combination imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
40648-08-6 |
|---|---|
Formule moléculaire |
C7H11I |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
1-iodo-2-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |
Clé InChI |
YPYNZJFLYQQPLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


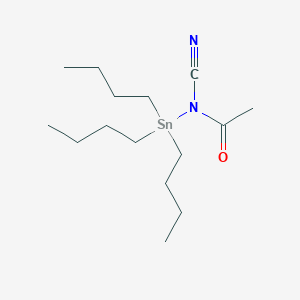


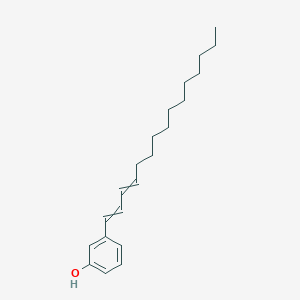

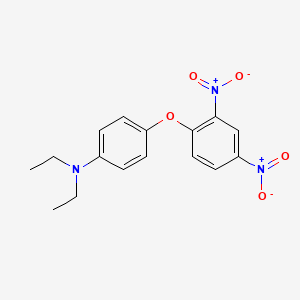
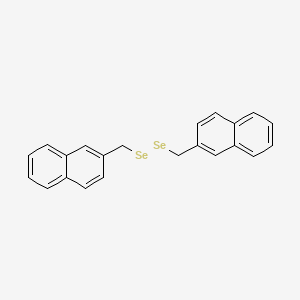
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
